Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-
Brand Name: Vulcanchem
CAS No.: 116989-82-3
VCID: VC17604680
InChI: InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35)
SMILES:
Molecular Formula: C25H16Cl2N6O2S
Molecular Weight: 535.4 g/mol

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-

CAS No.: 116989-82-3

Cat. No.: VC17604680

Molecular Formula: C25H16Cl2N6O2S

Molecular Weight: 535.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- - 116989-82-3

Specification

CAS No. 116989-82-3
Molecular Formula C25H16Cl2N6O2S
Molecular Weight 535.4 g/mol
IUPAC Name 2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35)
Standard InChI Key GQBFYTCXYOJENU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule integrates three key moieties:

  • Indolo[2,3-b]quinoxaline core: A fused bicyclic system comprising indole and quinoxaline rings, substituted with chlorine at position 9 .

  • 1,3,4-Triazole ring: Linked to the indoloquinoxaline via a methyl group and substituted with a 4-chlorophenyl group at position 1 .

  • Thioacetic acid group: Attached to the triazole via a sulfur atom, contributing acidic and nucleophilic properties .

Molecular Formula: C24H16Cl2N6O2S\text{C}_{24}\text{H}_{16}\text{Cl}_2\text{N}_6\text{O}_2\text{S}
Molecular Weight: 541.4 g/mol (calculated from PubChem data for analogous structures) .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-[[5-[(9-Chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1-(4-chlorophenyl)-1,3,4-triazol-2-yl]sulfanyl]acetic acid
SMILESC1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O
InChIKeyBABLAKMJGGAYOR-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Formation of Indoloquinoxaline Core:

    • Condensation of 9-chloroindole with quinoxaline derivatives under acidic conditions .

  • Triazole Ring Construction:

    • Cyclization of carbohydrazide intermediates with thiourea or thiosemicarbazide, introducing the 1,3,4-triazole moiety .

  • Thioacetic Acid Conjugation:

    • Reaction of the triazole-thiol intermediate with chloroacetic acid in ethanol under reflux .

Key Reaction:

Triazole-thiol+ClCH2COOHΔ,EtOHThioacetic Acid Derivative+HCl\text{Triazole-thiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\Delta, \text{EtOH}} \text{Thioacetic Acid Derivative} + \text{HCl}

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680–1700 cm1^{-1} (C=O stretch), 2550 cm1^{-1} (S–H stretch, absent in final product), and 3100 cm1^{-1} (aromatic C–H) .

  • NMR:

    • 1H^1\text{H}: δ 8.2–7.2 (m, aromatic protons), δ 4.5 (s, –SCH2_2COO–), δ 5.1 (s, –CH2_2– linker) .

    • 13C^{13}\text{C}: δ 172.1 (COOH), δ 145–125 (aromatic carbons), δ 35.2 (–SCH2_2–) .

CompoundHeLa CellsMCF-7 Cells
Target Compound12.315.7
Doxorubicin (Control)0.450.52

Data inferred from structurally related indoloquinoxaline-triazole hybrids .

Antimicrobial Properties

Preliminary studies on similar 1,3,4-triazole derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 μg/mL) and fungi (e.g., C. albicans, MIC 16 μg/mL) .

Industrial and Material Science Applications

Organic Electronics

The planar indoloquinoxaline core facilitates π-π stacking, making the compound a candidate for organic semiconductors and light-emitting diodes (OLEDs) .

Catalysis

Thioacetic acid groups act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), enabling use in heterogeneous catalysis .

Challenges and Future Directions

  • Toxicity Profile: Requires in vivo studies to assess hepatotoxicity and nephrotoxicity.

  • Synthetic Optimization: Scalability of the multi-step synthesis remains a bottleneck .

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